N-Methyl-4-nitrobenzamide chemical properties and structure
N-Methyl-4-nitrobenzamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-nitrobenzamide is a chemical compound with the formula C₈H₈N₂O₃. This document provides a detailed overview of its chemical properties, structure, and a representative synthetic protocol. While N-Methyl-4-nitrobenzamide belongs to the broader class of benzamides, which are known to exhibit a range of biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP), specific details regarding its direct interaction with signaling pathways are not extensively documented in publicly available literature. This guide summarizes the known chemical data and provides a logical experimental workflow for its synthesis and purification.
Chemical Properties and Structure
N-Methyl-4-nitrobenzamide is a derivative of benzamide with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| CAS Number | 2585-23-1 | Sigma-Aldrich |
| IUPAC Name | N-methyl-4-nitrobenzamide | PubChem[1] |
| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | PubChem[1] |
| InChI Key | UZWAQQSVGQEZRY-UHFFFAOYSA-N | PubChem[1] |
| Physical State | Solid (Predicted) | |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Not explicitly available |
Spectroscopic Data
Spectroscopic data for N-Methyl-4-nitrobenzamide, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available through various chemical databases. This data is crucial for the structural confirmation of the synthesized compound.
Synthesis and Purification
Experimental Protocol: Synthesis of N-Methyl-4-nitrobenzamide
This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.
Materials:
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4-Nitrobenzoyl chloride
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Methylamine (e.g., 40% solution in water)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Methylamine: Slowly add methylamine (1.1 eq) dropwise to the stirred solution of 4-nitrobenzoyl chloride. The reaction is exothermic and the temperature should be maintained at or below room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-Methyl-4-nitrobenzamide.
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Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Procedure:
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Solvent Selection: Based on the principle of "like dissolves like," a polar solvent such as ethanol or a mixture of ethanol and water is a suitable choice for the recrystallization of the moderately polar N-Methyl-4-nitrobenzamide.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Biological Activity and Signaling Pathways
Benzamide and its derivatives are a class of compounds known to be inhibitors of poly(ADP-ribose) polymerase (PARP).[2][3][4][5][6] PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. The nicotinamide moiety of NAD+ is the substrate for PARP, and benzamides act as competitive inhibitors due to their structural similarity to nicotinamide.[7][8][9][10]
DNA damage, induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), activates PARP, which then synthesizes poly(ADP-ribose) chains on nuclear proteins, a process crucial for DNA repair.[11][12][13][14][15] Inhibition of PARP can potentiate the effects of DNA-damaging agents, a strategy utilized in cancer therapy.
While the general class of benzamides has been studied as PARP inhibitors, specific experimental data detailing the inhibitory activity of N-Methyl-4-nitrobenzamide against PARP or its effect on specific signaling pathways is not extensively available in the public domain. Therefore, a specific signaling pathway diagram for N-Methyl-4-nitrobenzamide cannot be constructed at this time.
However, a logical workflow for investigating the potential PARP inhibitory activity of N-Methyl-4-nitrobenzamide can be proposed.
Proposed Experimental Workflow for Investigating PARP Inhibition
Caption: Proposed workflow for the synthesis, purification, and biological evaluation of N-Methyl-4-nitrobenzamide as a potential PARP inhibitor.
Conclusion
N-Methyl-4-nitrobenzamide is a well-defined chemical entity with established physical and structural properties. Its synthesis can be readily achieved through standard organic chemistry reactions. While its direct biological activity and involvement in specific signaling pathways are not yet fully elucidated, its structural similarity to known PARP inhibitors suggests that it may possess similar properties. The proposed experimental workflow provides a clear path for future research to explore the potential of N-Methyl-4-nitrobenzamide as a modulator of PARP activity and its therapeutic implications.
References
- 1. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specificity of inhibitors of poly(ADP-ribose) synthesis. Effects on nucleotide metabolism in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some protease inhibitors are also inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The time course of DNA repair following methyl nitro-nitrosoguanidine (MNNG) treatment of p388f lymphoma cells in culture. II. DNA repair synthesis and its correlation with strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The DNA Repair Protein MGMT Protects against the Genotoxicity of N-Nitrosodimethylamine, but Not N-Nitrosodiethanolamine and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
